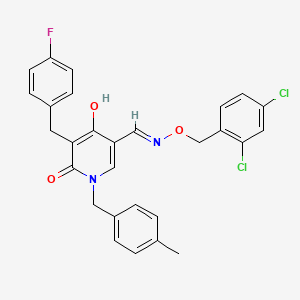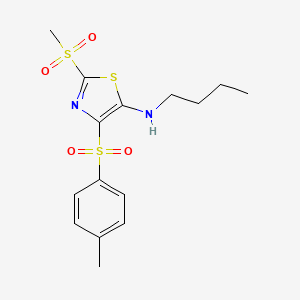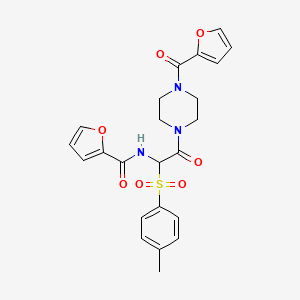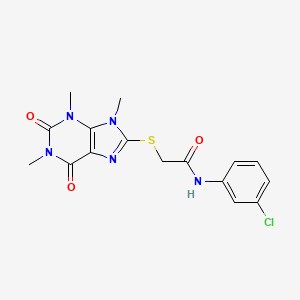
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions, starting from basic building blocks like resorcinol, methyl-4-oxo-3-piperidine carboxylate hydrochloride, or 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. These syntheses often employ reactions such as lithium–bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation, demonstrating the complexity and precision required in organic synthesis (Duan-zhi, 2005); (Boros et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like IR, ~1HNMR, ESI-MS spectra, and single-crystal X-ray diffraction. These methods provide detailed insights into the compound's geometry, bonding, and electronic structure, essential for understanding its reactivity and properties (Si-jia, 2011).
Chemical Reactions and Properties
The chemical reactions involving oximes and organo-derivatives of Group III elements highlight the compound's reactivity, including the formation of methane and crystalline oximate from Pyridine-2-carbaldehyde oxime reacting with trimethylborane. Such reactions are pivotal for understanding the compound's behavior in various chemical environments (Pattison & Wade, 1968).
Physical Properties Analysis
The synthesis and analysis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds provide insights into the physical properties like solubility, stability, and chromatographic behavior, which are crucial for the compound's practical applications (Wiesenthal et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, stability under different conditions, and interaction with metals, are studied through reactions with oximes, organo-derivatives, and catalysis involving carbohydrate-derived oxime ethers. These properties determine the compound's suitability for specific applications and its behavior in complex chemical systems (Brunner et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds with similar structures have been synthesized and analyzed for their molecular and crystal structures. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was synthesized and characterized, revealing a nonplanar molecule with a chair conformation of the piperidine ring and a dihedral angle of 86.1° between the pyridine and benzene rings. This study suggests potential applications in structural chemistry and material science (Xue Si-jia, 2011).
Metabolic Studies
- Some studies have investigated the metabolic pathways of similar compounds. For example, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldoxime was studied for its excretion pathways, mainly through the urinary route, and transformations into other compounds. This suggests potential applications in pharmacokinetics and drug metabolism research (Pham-Huu-Chanh, S. Chanvattey, J. Patte, 1970).
Chemical Properties and Reactivity
- Research on related compounds has explored their chemical properties and reactivity. For example, the study of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one investigated the compound's molecular geometry and crystal structure, highlighting potential applications in the study of molecular interactions and the development of new materials (Jianying Huang, F. Zhou, 2011).
Propiedades
IUPAC Name |
5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2FN2O3/c1-18-2-4-20(5-3-18)15-33-16-22(14-32-36-17-21-8-9-23(29)13-26(21)30)27(34)25(28(33)35)12-19-6-10-24(31)11-7-19/h2-11,13-14,16,34H,12,15,17H2,1H3/b32-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMGGFYWUQDNA-HIWRWHBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)


![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)



![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
